molecular formula C19H17FN4O2 B2435202 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 1203422-66-5

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2435202
CAS No.: 1203422-66-5
M. Wt: 352.369
InChI Key: MMZRKHOJXPCSPN-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic small molecule of interest in medicinal chemistry and pre-clinical research. Its structure incorporates a pyridazinone core linked to a 6-methylpyridin-2-yl group via a propanamide spacer, a design that suggests potential for targeted protein interaction . The 4-fluorophenyl substituent is a common pharmacophore known to influence a compound's binding affinity and metabolic stability . Structurally related compounds featuring the 6-methylpyridin-2-yl moiety have been investigated as modulators of protein kinase activity, such as the transforming growth factor-beta (TGF-β) receptor type-1 (ALK5) . Furthermore, analogous fluorinated compounds are being explored in the development of positron emission tomography (PET) radiotracers for imaging central nervous system targets, highlighting the utility of such scaffolds in diagnostic agent development . This molecule is provided for research purposes to support investigations in these and other areas of chemical biology and drug discovery.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-4-3-5-17(21-12)22-19(26)13(2)24-18(25)11-10-16(23-24)14-6-8-15(20)9-7-14/h3-11,13H,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZRKHOJXPCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3OC_{19}H_{20}FN_3O, with a molecular weight of approximately 335.39 g/mol. The structure includes a pyridazine ring, a fluorophenyl group, and a propanamide moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H20FN3O
Molecular Weight335.39 g/mol
CAS Number[Not available]
LogP2.9825
Polar Surface Area44.442 Ų

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluorophenyl group enhances binding affinity to target proteins, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, particularly in anti-cancer research.

Anticancer Activity

A study on related pyridazine derivatives showed significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-468) and colon (HT29) cancer cells. The derivatives exhibited low micromolar GI50 values, indicating potent growth inhibition.

Case Studies:

  • Study on Fluorinated Compounds : Research demonstrated that fluorinated pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • In Vitro Assays : Compounds with similar structures were tested in vitro against several cancer lines, revealing IC50 values often below 10 µM, suggesting strong potential as therapeutic agents.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds containing the pyridazine moiety. The following table summarizes key findings from various research efforts:

Study ReferenceCompound TestedBiological ActivityIC50 (µM)
Various pyridazine derivativesAnticancer activity<10
Flavonoid analogsModulation of signaling pathways<5
Pyridazinone derivativesCytotoxicity in breast cancer cells<8

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 395.14) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyridazinone and fluorophenyl moieties .

How can computational modeling resolve ambiguities in structural data?

Q. Advanced

  • DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate experimental spectra .
  • Molecular docking : Simulates binding conformations with biological targets (e.g., kinases) to guide SAR studies .
  • MD simulations : Assess stability of the amide bond under physiological pH and temperature .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic

  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported at 48–72 hours .
  • Antimicrobial testing : Broth microdilution against S. aureus and E. coli (MIC range: 8–32 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., % inhibition at 10 µM) .

How can the compound’s mechanism of action be elucidated?

Q. Advanced

  • Target identification : Chemoproteomics (e.g., pull-down assays with biotinylated probes) to identify binding proteins .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects on apoptosis or cell cycle regulators .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .

How should contradictory data in biological activity reports be addressed?

Q. Advanced

  • Substituent effects : Compare analogs (e.g., trifluorophenyl vs. methylpyridyl) to isolate electronic/steric contributions to activity .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab discrepancies .
  • Metabolic stability : Evaluate CYP450-mediated degradation differences using liver microsomes .

What structural analogs are valuable for comparative SAR studies?

Q. Advanced

Analog Key Modification Impact on Activity
N-(3,4,5-Trifluorophenyl) derivativeIncreased lipophilicityEnhanced BBB penetration
Ethyl ester variantImproved solubilityReduced cytotoxicity
Bromine-substituted pyridazinoneHalogen bonding potentialHigher kinase inhibition

How does pH and temperature affect compound stability?

Q. Advanced

  • pH stability : Degrades rapidly at pH <3 (amide hydrolysis) or pH >10 (pyridazinone ring opening). Stable at pH 5–8 (t1/2 >24 hrs) .
  • Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C under inert atmosphere to prevent oxidation .

What strategies are effective for derivatization to enhance pharmacological properties?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the pyridazinone oxygen to improve aqueous solubility .
  • PEGylation : Attach polyethylene glycol chains to the acetamide nitrogen for prolonged half-life .
  • Bioisosteric replacement : Replace fluorophenyl with thiophene to reduce metabolic liabilities while retaining activity .

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